Solvent-Free Paal-Knorr Synthesis Yield
In a direct head-to-head comparison using TiO₂–SO₄²⁻ solid acid catalyst under identical solvent-free grinding conditions, 1-cyclohexyl-2,5-dimethyl-1H-pyrrole was synthesized from 2,5-hexanedione and cyclohexylamine in approximately 97% yield [1]. While the full publication reports yields for multiple N-substituted pyrroles, the cyclohexyl derivative consistently appears among the highest-yielding substrates, reflecting favorable reactivity of the cyclohexylamine nucleophile with minimal steric hindrance at the nitrogen center [1].
| Evidence Dimension | Isolated reaction yield in solvent-free Paal-Knorr pyrrole synthesis |
|---|---|
| Target Compound Data | ~97% yield (1-cyclohexyl-2,5-dimethyl-1H-pyrrole) |
| Comparator Or Baseline | General substrate scope: other N-alkyl and N-aryl 2,5-dimethylpyrroles synthesized under identical conditions showed variable yields, with N-cyclohexyl among the top performers [1] |
| Quantified Difference | Near-quantitative conversion; outperforms sterically hindered N-substituents and less nucleophilic aromatic amines |
| Conditions | TiO₂–SO₄²⁻ solid acid catalyst, solvent-free physical grinding, room temperature, 2,5-hexanedione + cyclohexylamine |
Why This Matters
For procurement decisions, high synthetic yield under mild, solvent-free conditions translates to lower cost of goods, reduced purification burden, and greener manufacturing scalability.
- [1] Ravi, K.; Krishnakumar, B.; Swaminathan, M. An Expeditious and Solvent-Free Synthesis of Substituted Pyrroles Using Sulfated Anatase-Titania as a Solid Acid Catalyst. Bull. Chem. Soc. Jpn. 2013, 86, 370–375. CAS 24836-02-0 yield reported as ~97%. View Source
